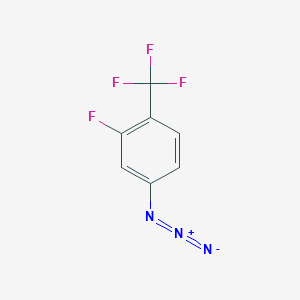
4-Azido-2-fluoro-1-trifluoromethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-2-fluoro-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azide group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique structure and reactivity, making it a valuable tool in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nucleophilic substitution reaction where a precursor compound, such as 4-bromo-2-fluoro-1-(trifluoromethyl)benzene, is treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Azido-2-fluoro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles when reacted with alkynes.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving the azide group.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Triazoles: Formed from click chemistry reactions.
Amines: Resulting from the reduction of the azide group.
Scientific Research Applications
4-Azido-2-fluoro-1-(trifluoromethyl)benzene is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in bioconjugation techniques, particularly in labeling biomolecules through click chemistry.
Medicine: Investigated for its potential in drug discovery and development, especially in the synthesis of bioactive compounds.
Industry: Applied in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-azido-2-fluoro-1-(trifluoromethyl)benzene primarily involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes to form stable triazole rings through a cycloaddition reaction. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications. The trifluoromethyl group imparts stability and lipophilicity to the compound, influencing its interactions with molecular targets.
Comparison with Similar Compounds
- 4-Azido-1-fluoro-2-(trifluoromethyl)benzene
- 4-Azido-2-chloro-1-(trifluoromethyl)benzene
- 4-Azido-2-bromo-1-(trifluoromethyl)benzene
Uniqueness: 4-Azido-2-fluoro-1-(trifluoromethyl)benzene is unique due to the presence of both the azide and trifluoromethyl groups, which confer distinct reactivity and stability. The fluorine atom further enhances the compound’s chemical properties, making it a versatile tool in various applications.
Properties
Molecular Formula |
C7H3F4N3 |
|---|---|
Molecular Weight |
205.11 g/mol |
IUPAC Name |
4-azido-2-fluoro-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F4N3/c8-6-3-4(13-14-12)1-2-5(6)7(9,10)11/h1-3H |
InChI Key |
NMGHTNXFAJEAMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















